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Compound of Interest

Compound Name: Ethyl methyl sulfide

Cat. No.: B1214599

A detailed guide for researchers and scientists on the atmospheric chemistry of two key
organosulfur compounds, providing a comparative analysis of their reaction kinetics, product
formation, and underlying experimental methodologies.

Introduction

Ethyl methyl sulfide (EMS) and dimethyl sulfide (DMS) are two of the most abundant volatile
organosulfur compounds emitted into the Earth's atmosphere. Originating from both natural
and anthropogenic sources, their atmospheric oxidation plays a crucial role in the global sulfur
cycle and contributes to the formation of secondary aerosols, which have significant
implications for air quality and climate. This guide provides a comprehensive comparative
analysis of the atmospheric reactions of EMS and DMS with the three primary atmospheric
oxidants: the hydroxyl radical (OH), the nitrate radical (NOs), and ozone (Os). By presenting
key Kkinetic data, detailed experimental protocols, and reaction pathway visualizations, this
document aims to serve as a valuable resource for researchers, scientists, and drug
development professionals engaged in atmospheric chemistry and related fields.

Data Presentation: Reaction Rate Constants

The following table summarizes the experimentally determined rate constants for the gas-
phase reactions of ethyl methyl sulfide (EMS) and dimethyl sulfide (DMS) with major
atmospheric oxidants at approximately 298 K. This quantitative data allows for a direct
comparison of the reactivity of these two organosulfur compounds under typical atmospheric
conditions.
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Rate Constant

. (cm? Temperature
Reactant Oxidant Reference
molecule— (K)
s™)
Ethyl Methyl
_ OH 6.88 x 10~ 298 [1]
Sulfide (EMS)
NOs Not available -
(1.12 + 0.18) x
Os ~301 [2]
10—19
Dimethyl Sulfide
OH 472 x10712 298 [3]
(DMS)
(5.4 £0.7) x
NO:s 298 [4]
10—13
(1.04 + 0.21) x
Os ~301 [2]

10—19

Experimental Protocols

The determination of reaction kinetics and product distributions for atmospheric reactions of

EMS and DMS relies on sophisticated experimental techniques. Below are detailed

methodologies for three key experimental approaches commonly cited in the literature.

Laser Flash Photolysis - Laser-Induced Fluorescence
(LFP-LIF) for Kinetic Studies

This technique is a highly sensitive and direct method for measuring the rate constants of gas-

phase reactions, particularly those involving radical species like OH and NOs.

Objective: To determine the bimolecular rate constant for the reaction of a sulfide with an

atmospheric oxidant.

Methodology:
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Reactant Preparation: A slow, constant flow of a carrier gas (e.g., He or N2) is passed
through separate bubblers containing the liquid sulfide (EMS or DMS) and a precursor for
the oxidant radical (e.g., H202 for OH, or N20s for NOs). The flows are regulated by mass
flow controllers to achieve the desired concentrations.

Reaction Cell: The reactant mixture is introduced into a temperature-controlled reaction cell.
The pressure within the cell is maintained at a specific level (e.g., 100 Torr) using a pump
and a pressure transducer.

Radical Generation (Pump Step): A high-energy pulsed laser (e.g., an excimer laser
operating at 248 nm for H202 photolysis to generate OH) is fired into the reaction cell. This
"pump” pulse photolyzes the precursor molecule, rapidly generating a known concentration
of the oxidant radical.

Radical Detection (Probe Step): A second, tunable laser (the "probe” laser) is fired into the
cell at a specific time delay after the pump pulse. The probe laser is tuned to a wavelength
that excites the oxidant radical (e.g., 282 nm for OH).

Fluorescence Measurement: The excited radicals fluoresce, emitting light at a longer
wavelength. This fluorescence is detected by a photomultiplier tube (PMT) positioned
perpendicular to both the pump and probe laser beams. An appropriate filter is placed in
front of the PMT to block scattered laser light.

Kinetic Measurement: The decay of the fluorescence signal is monitored by varying the time
delay between the pump and probe laser pulses. In the presence of the sulfide, the radical
will be consumed, leading to a faster decay of the fluorescence signal compared to its decay
in the absence of the sulfide.

Data Analysis: The pseudo-first-order rate constant for the decay of the radical is determined
at different concentrations of the sulfide. A plot of the pseudo-first-order rate constant versus
the sulfide concentration yields a straight line, the slope of which is the bimolecular rate
constant for the reaction.

Smog Chamber Studies for Product Identification and
Mechanism Elucidation
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Smog chambers are large, controlled-environment reactors that simulate atmospheric
conditions, allowing for the study of complex chemical transformations and aerosol formation.

Objective: To identify the stable end-products and key intermediates of the atmospheric
oxidation of EMS and DMS and to investigate the overall reaction mechanism.

Methodology:

Chamber Preparation: A large (typically several cubic meters) Teflon bag or a chamber with
inert walls is flushed with purified air until the concentration of background pollutants is
negligible.

Reactant Injection: Known concentrations of the sulfide (EMS or DMS), an oxidant precursor
(e.g., H202 for OH, or Os itself), and, if desired, NOx are injected into the chamber.

Reaction Initiation: The reaction is initiated by irradiating the chamber with a bank of UV
lamps that simulate the solar spectrum, leading to the photolysis of the oxidant precursor
and the generation of radicals.

Real-time Monitoring: The concentrations of reactants and products are monitored in real-
time using a suite of analytical instruments. A common technique is Fourier Transform
Infrared (FTIR) spectroscopy, which can identify and quantify a wide range of gas-phase
species by their characteristic infrared absorption spectra. Other instruments, such as Gas
Chromatography-Mass Spectrometry (GC-MS) and Chemical lonization Mass Spectrometry
(CIMS), are also used for more detailed product analysis.

Aerosol Measurement: If the reaction leads to the formation of secondary organic aerosols
(SOA), their size distribution and concentration are monitored using instruments like a
Scanning Mobility Particle Sizer (SMPS).

Data Analysis: The temporal evolution of the concentrations of reactants and products is
used to construct a reaction mechanism. By comparing the experimental data with the
predictions of a chemical model, the branching ratios of different reaction pathways and the
yields of various products can be determined.
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Fourier Transform Infrared (FTIR) Spectroscopy for
Product Analysis

FTIR spectroscopy is a powerful analytical technique for identifying and quantifying gas-phase
molecules based on their unique vibrational and rotational absorption of infrared radiation.

Objective: To identify and quantify the stable gas-phase products of the atmospheric oxidation
of EMS and DMS in smog chamber experiments.

Methodology:

 Infrared Beam Path: A beam of infrared radiation from a broadband source is passed through
the smog chamber, traversing a long path (often achieved using a system of mirrors) to
enhance the detection sensitivity.

o Interferometer: The infrared beam is passed through an interferometer (typically a Michelson
interferometer), which modulates the intensity of the beam as a function of the position of a
moving mirror.

o Sample Interaction: The modulated infrared beam passes through the gas mixture in the
smog chamber, where specific frequencies of radiation are absorbed by the molecules
present.

» Detector: The transmitted infrared beam is focused onto a detector (e.g., a mercury cadmium
telluride (MCT) detector), which measures the intensity of the radiation as a function of the
moving mirror's position, creating an interferogram.

o Fourier Transform: A computer performs a Fourier transform on the interferogram to convert
it into a spectrum, which shows the absorbance of the sample as a function of wavenumber
(the reciprocal of wavelength).

o Spectral Analysis: The resulting spectrum contains a series of absorption bands, each
corresponding to a specific vibrational or rotational transition of a molecule. By comparing
the positions and intensities of these bands to reference spectra of known compounds, the
identity and concentration of the products can be determined.
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Mandatory Visualization: Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed
atmospheric reaction pathways of ethyl methyl sulfide and dimethyl sulfide with OH radicals,

NOs radicals, and ozone.

Reaction with OH Radicals

Click to download full resolution via product page

Reaction with NOs Radicals

Ethyl Methyl Sulfide (EMS) + NO3
Dimethyl Sulfide (DMS) + NOs

Gy ) S & Dt

Click to download full resolution via product page

Reaction with Ozone (O3)

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1214599?utm_src=pdf-body
https://www.benchchem.com/product/b1214599?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214599?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Ethyl Methyl Sulfide (EMS) + O3 Dimethyl Sulfide (DMS) + O3

CH3CH2S(0)CH3 CH3CH25(0)2CH3
(Ethyl Methyl Sulfoxide) (Ethyl Methyl Sulfone)

Click to download full resolution via product page

Comparative Analysis of Atmospheric Reactions
Reaction with OH Radicals

The reaction with the hydroxyl (OH) radical is the dominant daytime loss process for both EMS
and DMS in the troposphere. The overall reaction proceeds via two main channels: hydrogen
abstraction and OH addition to the sulfur atom.

» Ethyl Methyl Sulfide (EMS): The presence of three different types of C-H bonds in EMS (on
the methyl group, the methylene group, and adjacent to the sulfur atom) leads to a more
complex array of initial radical products from H-abstraction compared to DMS.[5] The primary
stable products observed from the OH-initiated oxidation of EMS are sulfur dioxide (SO2),
formaldehyde (HCHO), and acetaldehyde (CHsCHO).[5] The larger rate constant for EMS
compared to DMS suggests a shorter atmospheric lifetime with respect to OH oxidation.

o Dimethyl Sulfide (DMS): The reaction of OH with DMS has been extensively studied. The H-
abstraction pathway leads to the formation of the CHsSCHze radical, which rapidly adds O2
to form the peroxy radical, CHsSCH200:-. This peroxy radical is a key intermediate that can
undergo several reactions, including isomerization to form the recently discovered
hydroperoxymethyl thioformate (HPMTF), or further reactions to produce SOz and
methanesulfonic acid (MSA).[6] The OH addition pathway primarily leads to the formation of
dimethyl sulfoxide (DMSO).[7]

Reaction with NOs Radicals

The nitrate (NOs) radical is the most important oxidant for many atmospheric species during
nighttime.
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o Ethyl Methyl Sulfide (EMS): While experimental data for the rate constant of the reaction
between EMS and NOs is not readily available in the reviewed literature, it is expected to
proceed primarily via H-abstraction from the various C-H bonds, similar to the reaction with
OH radicals. The resulting alkyl radicals would then react with Oz to form peroxy radicals,
leading to a cascade of reactions that produce a variety of oxidation products.

¢ Dimethyl Sulfide (DMS): The reaction of NOs with DMS proceeds exclusively via hydrogen
abstraction to form the CH3zSCHze radical and nitric acid (HNOs).[4] This makes the nighttime
reaction with NOs a significant sink for DMS and a source of nitric acid in the marine
boundary layer. The subsequent chemistry of the CH3SCHze¢ radical is similar to that in the
OH-initiated oxidation, leading to the formation of SOz and organic nitrates.

Reaction with Ozone (O3)

The reaction of sulfides with ozone is generally slow in the gas phase but can be a significant
loss process in certain environments.

o Ethyl Methyl Sulfide (EMS): The reaction of EMS with ozone is very slow, with a rate
constant similar to that of DMS. The primary reaction is the oxidation of the sulfur atom to
form ethyl methyl sulfoxide (CH3CH2S(O)CHs), which can be further oxidized, albeit at an
even slower rate, to ethyl methyl sulfone (CHzCH2S(0)2CHs).

o Dimethyl Sulfide (DMS): Similar to EMS, the gas-phase reaction of DMS with ozone is slow
and leads to the sequential oxidation of the sulfur atom, forming dimethyl sulfoxide (DMSO)
and, subsequently, dimethyl sulfone (DMSO2z). While the gas-phase reaction is slow,
heterogeneous reactions of DMS with ozone on surfaces and in the aqueous phase can be
more significant.

Conclusion

This comparative guide highlights the key similarities and differences in the atmospheric
reactions of ethyl methyl sulfide and dimethyl sulfide. While both compounds are primarily
oxidized by the OH radical during the day and the NOs radical at night, the presence of an ethyl
group in EMS introduces additional complexity in its reaction pathways and can influence its
overall reactivity. The quantitative data, detailed experimental protocols, and visualized reaction
mechanisms provided herein offer a valuable foundation for further research into the
atmospheric chemistry of these important organosulfur compounds and their impact on the

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1214599?utm_src=pdf-body
https://www.mdpi.com/2073-4433/15/1/115
https://www.benchchem.com/product/b1214599?utm_src=pdf-body
https://www.benchchem.com/product/b1214599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

environment. Future research should focus on obtaining the missing kinetic data for the
reaction of EMS with the NOs radical and further elucidating the detailed product formation
pathways for both compounds under a variety of atmospheric conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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